17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α is a synthetic derivative of prostaglandin F2α, notable for its potential applications in medical treatments, particularly in ophthalmology. This compound is characterized by the presence of a trifluoromethyl group and a modified structure that enhances its biological activity compared to natural prostaglandins. It is primarily investigated for its efficacy in treating conditions such as glaucoma and hair loss.
This compound falls under the category of prostaglandin analogs, which are compounds that mimic the effects of naturally occurring prostaglandins in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects, including regulating inflammation and vascular functions. The specific molecular formula for 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α is , with a molecular weight of approximately 458.5 g/mol .
The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α typically involves several key steps:
Technical details regarding specific reagents and conditions can be found in patent literature and chemical synthesis databases .
The molecular structure of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α features a complex arrangement typical of prostaglandins:
The compound's stereochemistry is also crucial for its biological activity, with specific configurations influencing receptor binding and efficacy .
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α participates in various chemical reactions typical for prostaglandins:
These reactions are critical for understanding how modifications to the prostaglandin structure can enhance therapeutic effects while minimizing side effects .
The mechanism of action for 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α primarily involves:
Research indicates that these actions are mediated through G-protein coupled receptor pathways, resulting in downstream effects such as increased cyclic adenosine monophosphate (cAMP) levels .
The physical properties of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α include:
Chemical properties include:
Safety data sheets provide further insights into handling procedures and potential hazards associated with this compound .
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α has several significant applications:
These applications highlight its versatility as both a therapeutic agent and a research compound, reflecting ongoing interest in modifying prostaglandin structures for enhanced efficacy .
17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α (CAS 294856-01-2) represents a strategically engineered prostaglandin analog developed for ophthalmic therapeutics. Characterized by the molecular formula C₂₄H₃₃F₃O₅ and a molecular weight of 458.5 g/mol, this compound belongs to the 17-phenyl trinor prostaglandin structural class [2] [6]. Its core design incorporates a saturated 13,14-dihydro backbone and a terminal 17-trifluoromethylphenyl moiety, distinguishing it from natural prostaglandins. The compound functions as a potent FP prostaglandin receptor agonist, with molecular modifications specifically aimed at optimizing receptor affinity, metabolic stability, and therapeutic index for intraocular pressure reduction [4] [7]. Its structural evolution reflects decades of rational prostaglandin design targeting enhanced efficacy and reduced local side effects in glaucoma management.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7